2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride

Description

Properties

IUPAC Name |

2-(chloromethyl)-4-methoxy-3-methylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c1-6-7(5-9)10-4-3-8(6)11-2;/h3-4H,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHAGSNVVBXOIGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CCl)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40924812 | |

| Record name | 2-(Chloromethyl)-4-methoxy-3-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86604-74-2, 124473-12-7 | |

| Record name | Pyridine, 2-(chloromethyl)-4-methoxy-3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86604-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-4-methoxy-3-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride: A Cornerstone Intermediate in Modern Pharmaceuticals

Introduction: The Unseen Pillar of Proton Pump Inhibitors

In the landscape of pharmaceutical sciences, the significance of a molecule is often measured by the therapeutic impact of the drugs it helps create. 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride, with the CAS registry number 86604-74-2, stands as a testament to this principle. While not a therapeutic agent itself, this pyridine derivative is a critical intermediate in the synthesis of a class of drugs that has revolutionized the treatment of acid-related gastrointestinal disorders: the proton pump inhibitors (PPIs).[1][2] Its precise molecular architecture provides the foundational scaffold for blockbuster drugs like omeprazole, esomeprazole, and ilaprazole, which have brought relief to millions of patients suffering from conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).[1][3]

This technical guide offers a comprehensive exploration of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis methodologies, and chemical behavior, providing insights born from both established literature and practical laboratory experience. The aim is to equip the reader with a deep, actionable understanding of this pivotal molecule, thereby facilitating innovation and efficiency in the development of new and existing therapies.

Physicochemical Properties: A Data-Driven Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective handling, application in synthesis, and analytical characterization. This compound typically presents as a white to off-white solid powder under standard laboratory conditions.[4][5]

| Property | Value | Source |

| CAS Number | 86604-74-2 | [6][7] |

| Molecular Formula | C₈H₁₁Cl₂NO | [8][9] |

| Molecular Weight | 208.08 g/mol | [5][10] |

| Appearance | White to off-white solid powder | [4][5] |

| Melting Point | 145-149°C (decomposes) | [7] |

| Solubility | Soluble in chloroform. | [9] |

| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [5][9] |

These properties dictate the compound's stability and handling requirements. For instance, its sensitivity to temperature necessitates refrigerated storage to prevent degradation, a crucial consideration for maintaining its purity and reactivity in synthetic processes.

The Synthetic Pathway: From Precursors to a Key Intermediate

The industrial synthesis of this compound is a multi-step process that demands precise control over reaction conditions to ensure high yield and purity. While several synthetic routes have been reported, a common approach involves the transformation of a substituted pyridine N-oxide derivative.[8]

A representative synthesis often commences with 4-Nitro-2,3-lutidine-N-oxide.[8] The synthesis journey involves a series of carefully orchestrated reactions, including nucleophilic substitution to introduce the methoxy group, rearrangement, and chlorination of the methyl group at the 2-position.

A generalized synthetic scheme can be visualized as follows:

References

- 1. nbinno.com [nbinno.com]

- 2. cionpharma.com [cionpharma.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | 86604-74-2 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. lgcstandards.com [lgcstandards.com]

- 7. atompharma.co.in [atompharma.co.in]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound CAS#: 86604-74-2 [m.chemicalbook.com]

- 10. 2-(Chloromethyl)-4-methoxy-3-methylpyridine--hydrogen chloride (1/1) | C8H11Cl2NO | CID 11513982 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride: A Cornerstone Intermediate for Proton Pump Inhibitors

This guide provides an in-depth technical examination of 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride, a critical building block in modern pharmaceutical synthesis. We will explore its chemical identity, a detailed and rationalized synthesis protocol, analytical validation techniques, and its pivotal application in the manufacturing of world-leading anti-ulcer agents. This document is intended for researchers, chemists, and professionals in the field of drug development and manufacturing.

Introduction: The Significance of a Key Intermediate

In the landscape of gastrointestinal therapeutics, proton pump inhibitors (PPIs) represent a class of medications that have revolutionized the treatment of acid-related disorders.[1][2] These drugs, including blockbuster products like omeprazole and rabeprazole, function by irreversibly blocking the H⁺/K⁺ ATPase enzyme system (the proton pump) in gastric parietal cells, profoundly reducing stomach acid production.[1] The chemical synthesis of these complex heterocyclic molecules is a multi-step process that relies on the precise assembly of key molecular fragments.

At the heart of this synthesis lies this compound (CAS No: 86604-74-2).[3][4][5] This pyridine derivative is not merely a reagent but a highly activated and essential intermediate, providing the core pyridine moiety for a range of PPIs.[3][6] Its chloromethyl group offers a reactive site for nucleophilic substitution, enabling the crucial coupling step with a benzimidazole derivative to form the final drug backbone.[7][8] Understanding the synthesis and properties of this intermediate is therefore fundamental to the efficient and scalable production of these vital medicines.[9]

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's properties is the bedrock of its effective application in synthesis. The key identifiers and properties of this compound are summarized below.

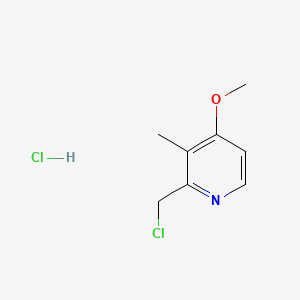

Chemical Structure

The molecule consists of a pyridine ring substituted with a chloromethyl group at position 2, a methoxy group at position 4, and a methyl group at position 3. The hydrochloride salt form enhances stability and handling properties.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The properties of this compound are crucial for process design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| CAS Number | 86604-74-2 | [3][4][5] |

| Molecular Formula | C₈H₁₁Cl₂NO | [10] |

| Molecular Weight | 208.08 g/mol | [10] |

| Appearance | White to off-white solid powder | [3] |

| Melting Point | 145-149°C (decomposes) | [5] |

| IUPAC Name | 2-(chloromethyl)-4-methoxy-3-methylpyridine;hydrochloride | [10][11] |

| Synonyms | Ilaprazole Impurity HCl | [4] |

Synthesis and Mechanistic Rationale

The preparation of this compound is a multi-step process that begins with a simpler pyridine precursor. The following protocol outlines a common synthetic route, emphasizing the chemical reasoning behind each transformation. This approach highlights the importance of activating the pyridine ring and strategically introducing functional groups.

Synthesis Workflow Overview

The overall strategy involves the N-oxidation of a substituted pyridine, followed by rearrangement and chlorination to install the reactive chloromethyl group.

Caption: General synthetic workflow for the target intermediate.

Detailed Experimental Protocol

This protocol is a representative synthesis; specific conditions may be optimized based on scale and available equipment.

Step 1: N-Oxidation and Methoxylation

-

Rationale: The synthesis often starts from a commercially available precursor like 2,3-dimethyl-4-chloropyridine. The initial N-oxidation activates the pyridine ring, making the 4-position more susceptible to nucleophilic substitution. This is followed by reaction with a methoxide source to install the required methoxy group. A patent describes reacting 2,3-dimethyl-4-chloropyridine-N-oxide with 3-methoxypropanol in the presence of a strong base and a phase transfer catalyst.[7]

Step 2: Acetylation and Hydrolysis (Rearrangement)

-

Rationale: The N-oxide is reacted with an acetylating agent, such as acetic anhydride. This initiates a rearrangement cascade. The N-oxide oxygen attacks the acetic anhydride, forming an intermediate that facilitates the rearrangement of one of the methyl groups (at the 2-position) into a hydroxymethyl group after hydrolysis. This step is crucial for creating the handle needed for the final chlorination.[7][12]

Step 3: Chlorination and Salt Formation

-

Rationale: The resulting 2-hydroxymethylpyridine derivative is a stable alcohol. To convert it into the reactive alkyl chloride needed for subsequent coupling reactions, a chlorinating agent is employed. Thionyl chloride (SOCl₂) is a common and effective choice for this transformation.[13][14] It reacts with the hydroxyl group to form a chlorosulfite intermediate, which then readily eliminates SO₂ and HCl to yield the desired 2-(chloromethyl)pyridine. The reaction is typically performed in an inert solvent like dichloromethane.[13] The final product is then isolated as its hydrochloride salt, which improves its stability and simplifies handling.[9][13][14]

-

Protocol:

-

To a solution of 4-methoxy-3-methyl-2-hydroxymethylpyridine (1 equivalent) in dichloromethane, slowly add thionyl chloride (1.05-1.1 equivalents) dropwise at a low temperature (e.g., 0-5°C).[13]

-

Allow the reaction to stir at room temperature for 1-2 hours, monitoring for completion by TLC or HPLC.

-

Upon completion, the solvent is typically removed under reduced pressure.[13]

-

The resulting solid residue is suspended in a non-polar solvent like hexane or acetone, filtered, washed, and dried to yield this compound as a white or off-white solid.[9][13]

-

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized intermediate is a non-negotiable step in pharmaceutical development. A combination of spectroscopic and chromatographic methods provides a self-validating system to ensure the material meets all specifications before proceeding to the next synthetic step.

| Analytical Technique | Purpose | Expected Observations |

| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification | A major peak corresponding to the product with purity >98-99%. Retention time is compared against a reference standard.[15] |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural confirmation | Characteristic peaks for the aromatic protons, the chloromethyl (-CH₂Cl) group, the methoxy (-OCH₃) group, and the methyl (-CH₃) group. The integration of these peaks should match the number of protons in the structure. |

| Mass Spectrometry (MS) | Molecular weight confirmation | Detection of the molecular ion peak corresponding to the free base (C₈H₁₀ClNO) at m/z ≈ 171.05.[16] |

| IR (Infrared) Spectroscopy | Functional group identification | Characteristic absorption bands for C-Cl, C-O, C=N, and C-H bonds. |

Application in Drug Synthesis: The Path to Proton Pump Inhibitors

The primary and most significant application of this compound is as a key electrophile in the synthesis of PPIs like rabeprazole and ilaprazole.[3][7][17]

The Core Coupling Reaction

The synthesis of the final active pharmaceutical ingredient (API) involves a nucleophilic substitution reaction. The sulfur atom of a substituted 2-mercaptobenzimidazole acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group on the pyridine intermediate. This reaction forms a thioether linkage, covalently joining the two heterocyclic ring systems.

Caption: The pivotal coupling and oxidation steps in PPI synthesis.

This thioether intermediate is then carefully oxidized (e.g., using an oxidizing agent like m-CPBA) to form the final sulfoxide structure characteristic of active PPIs like omeprazole and rabeprazole.[8] The entire process, from the pyridine intermediate to the final API, demonstrates a convergent synthesis strategy that is both elegant and industrially scalable.

Conclusion

This compound is more than a simple chemical; it is an enabling molecule that has been instrumental in the large-scale production of a class of drugs that provides relief to millions worldwide. Its synthesis, while requiring careful control of reaction conditions, follows a logical pathway of activation, rearrangement, and functionalization. The robust analytical methods available ensure its quality, and its specific reactivity makes it an ideal building block for constructing complex pharmaceutical agents. For any organization involved in the development or manufacturing of proton pump inhibitors, a deep, practical understanding of this cornerstone intermediate is indispensable.

References

- 1. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]

- 2. Is there any literature to support the use of a proton pump inhibitor (PPI) plus a histamine-2-receptor antagonist (H2RA) for gastroesophageal reflux disease (GERD)? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]

- 3. This compound | 86604-74-2 [chemicalbook.com]

- 4. 86604-74-2|this compound|BLD Pharm [bldpharm.com]

- 5. atompharma.co.in [atompharma.co.in]

- 6. cphi-online.com [cphi-online.com]

- 7. CN106083705A - The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride - Google Patents [patents.google.com]

- 8. scispace.com [scispace.com]

- 9. guidechem.com [guidechem.com]

- 10. 2-(Chloromethyl)-4-methoxy-3-methylpyridine--hydrogen chloride (1/1) | C8H11Cl2NO | CID 11513982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound [lgcstandards.com]

- 12. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

- 13. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride | 86604-75-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 16. 2-(Chloromethyl)-4-methoxy-3-methylpyridine | C8H10ClNO | CID 10725857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 2-(Chloromethyl)-4-methoxy-3-methylpyridine HCl - SRIRAMCHEM [sriramchem.com]

2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride

Authored by a Senior Application Scientist

Abstract

This compound is a pivotal intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably proton pump inhibitors (PPIs) such as Rabeprazole.[1][2] Its reactivity, which is essential for its role in synthesis, also renders it susceptible to degradation if not handled and stored correctly. This guide provides a comprehensive overview of the chemical and physical properties, stability profile, degradation pathways, and optimal storage and handling conditions for this compound. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and purity of the intermediate, thereby safeguarding the quality of the final API.

Introduction and Chemical Identity

This compound is a substituted pyridine derivative.[3] The presence of the chloromethyl group makes it an excellent alkylating agent, a characteristic leveraged in the synthesis of anti-ulcerative drugs where it is condensed with a benzimidazole moiety.[2][4] However, this reactive site is also the primary locus of instability. Understanding the factors that influence its stability is paramount for preventing the formation of impurities, ensuring batch-to-batch consistency, and maintaining the high purity required for pharmaceutical manufacturing (typically ≥98-99%).[5][6]

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for its proper handling and storage.

| Property | Value | Source(s) |

| CAS Number | 86604-74-2 | [7][8] |

| Molecular Formula | C₈H₁₁Cl₂NO (or C₈H₁₀ClNO · HCl) | [8] |

| Molecular Weight | 208.09 g/mol | [7] |

| Appearance | White to off-white solid powder | [3] |

| Melting Point | 128-131 °C (lit.) | [9] |

| Solubility | Soluble in water | [9] |

Stability Profile and Degradation Pathways

While the compound is considered stable under recommended storage conditions, its structure contains functional groups susceptible to degradation under adverse conditions.[10][11] The primary degradation pathways are hydrolysis and oxidation, stemming from the reactive chloromethyl group and the electron-rich pyridine ring.

Key Degradation Mechanisms

-

Hydrolysis: The chloromethyl group is susceptible to nucleophilic attack by water or moisture. This reaction proceeds via an SN1 or SN2 mechanism to replace the chlorine atom with a hydroxyl group, forming 2-(hydroxymethyl)-4-methoxy-3-methylpyridine. The rate of hydrolysis can be influenced by pH.[12]

-

Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of the pyridine ring or the chloromethyl side chain, potentially forming N-oxides or carboxylic acid derivatives, respectively.[12] The presence of light can catalyze these oxidative processes (photodecomposition).

Visualization of Degradation Pathways

The following diagram illustrates the potential degradation routes for the compound.

Caption: Potential degradation pathways of the title compound.

Recommended Storage, Handling, and Incompatibilities

Adherence to strict storage and handling protocols is the most effective strategy for preserving the chemical integrity of this compound.

Optimal Storage Conditions

-

Temperature: Store in a cool, dry place.[13][14] Specific recommendations often include refrigeration at 2-8°C or storage at room temperature below 30°C.[7][9]

-

Atmosphere: To prevent hydrolysis and oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[7][9]

-

Container: Keep the container tightly closed and in its original packaging to protect from environmental extremes.[13][15]

-

Light Protection: Store away from direct sunlight and UV sources.[12] Using amber glass vials or opaque containers is advisable.

-

Moisture: The compound is sensitive to moisture.[11] Ensure the storage area is dry and avoid conditions of high humidity.

Safe Handling Procedures

This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[10][11]

-

Ventilation: Always handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[13][15]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11][15]

-

Skin Protection: Use impermeable gloves (e.g., nitrile) and protective clothing to cover all skin.[11][16]

-

Respiratory Protection: If dust formation is unavoidable, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[13][16]

-

-

Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling and before breaks.[10][11]

Incompatible Materials

To prevent accelerated degradation or hazardous reactions, avoid contact with:

Experimental Protocol: Forced Degradation Study

A forced degradation (stress testing) study is crucial for identifying potential degradation products and establishing the intrinsic stability of the compound. This workflow provides a validated system for assessing stability.

Objective

To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as recommended by ICH guidelines.

Methodology

-

Preparation of Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 4 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

-

Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration.

-

-

Sample Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

-

Analytical Testing: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or LC-MS/MS method.[17]

-

Data Analysis:

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed versus unstressed samples.

-

Identify and quantify major degradation products.

-

Determine the mass balance to ensure all degradation products are accounted for.

-

Experimental Workflow Diagram

Caption: Workflow for a forced degradation stability study.

Conclusion

The stability of this compound is critical for its successful use in pharmaceutical synthesis. Its primary vulnerabilities are hydrolysis and oxidation, which can be effectively mitigated by strict adherence to proper storage and handling protocols. Storing the compound in a cool, dry, dark place under an inert atmosphere within a tightly sealed container is essential. By implementing the guidelines and experimental frameworks presented in this document, researchers and drug development professionals can ensure the high purity of this key intermediate, leading to safer and more effective final drug products.

References

- 1. researchgate.net [researchgate.net]

- 2. asianjpr.com [asianjpr.com]

- 3. This compound | 86604-74-2 [chemicalbook.com]

- 4. CN106674198A - Preparation method for key intermediate rabeprazole thioether - Google Patents [patents.google.com]

- 5. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]

- 6. anaxlab.com [anaxlab.com]

- 7. 86604-74-2|this compound|BLD Pharm [bldpharm.com]

- 8. 2-(Chloromethyl)-4-methoxy-3-methylpyridine--hydrogen chloride (1/1) | C8H11Cl2NO | CID 11513982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cionpharma.com [cionpharma.com]

- 10. fishersci.pt [fishersci.pt]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. benchchem.com [benchchem.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. chemicalbook.com [chemicalbook.com]

- 15. echemi.com [echemi.com]

- 16. capotchem.com [capotchem.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride in Synthesis

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride, a critical intermediate in the synthesis of several proton pump inhibitors (PPIs), most notably omeprazole. This document delves into the fundamental principles governing its reactivity, the rationale behind the selection of specific reaction conditions, and a detailed, step-by-step protocol for its application in the synthesis of the omeprazole precursor. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and pharmaceutical synthesis.

Introduction: The Strategic Importance of a Key Intermediate

This compound is a heterocyclic organic compound of significant industrial importance, primarily serving as a key building block in the manufacture of a class of drugs known as proton pump inhibitors (PPIs).[1] These drugs, including the widely-prescribed omeprazole, are mainstays in the treatment of acid-related gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD).[1] The efficacy of these drugs is intrinsically linked to their molecular architecture, which is constructed through a convergent synthesis strategy. At the heart of this strategy lies the coupling of a substituted pyridine moiety with a benzimidazole core. This compound provides the essential pyridine component, and its unique structural features are engineered for a specific and efficient chemical transformation.

The core of its synthetic utility is the chloromethyl group at the 2-position of the pyridine ring. This group acts as a potent electrophilic site, primed for reaction with a suitable nucleophile. The hydrochloride salt form of the molecule enhances its stability and handling properties, a crucial consideration in large-scale industrial synthesis.[2] This guide will dissect the mechanism of the key synthetic step where this intermediate is utilized, providing a granular understanding of the chemical principles at play.

The Core Reaction: A Nucleophilic Substitution Approach

The primary role of this compound in PPI synthesis is to participate in a nucleophilic substitution reaction. Specifically, it reacts with a mercaptobenzimidazole derivative, such as 2-mercapto-5-methoxybenzimidazole, to form a thioether linkage. This thioether is the direct precursor to omeprazole, which is subsequently formed through a controlled oxidation of the sulfur atom.[1]

The overall transformation can be summarized as follows:

Figure 1: Overall synthetic transformation involving this compound.

Unraveling the Mechanism: A Detailed S_N_2 Pathway

The reaction between this compound and 2-mercapto-5-methoxybenzimidazole proceeds through a bimolecular nucleophilic substitution (S_N_2) mechanism.[3][4] This pathway is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[5]

Causality of the S_N_2 Pathway

Several factors favor the S_N_2 mechanism over a unimolecular (S_N_1) pathway for this specific substrate:

-

Primary Alkyl Halide: The electrophilic carbon in the chloromethyl group is primary. Primary alkyl halides strongly favor S_N_2 reactions because they are not sterically hindered, allowing for the requisite backside attack of the nucleophile.[6] Conversely, they are poor substrates for S_N_1 reactions as they would form a highly unstable primary carbocation.

-

Strong Nucleophile: The reaction employs a potent nucleophile, the thiolate anion, which is generated in situ. Strong nucleophiles are a hallmark of S_N_2 reactions.[7]

-

Electron-Withdrawing Pyridine Ring: The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the benzylic-like carbon of the chloromethyl group, making it more susceptible to nucleophilic attack.[4]

Step-by-Step Mechanistic Breakdown

The reaction can be broken down into two key stages: the generation of the nucleophile and the subsequent nucleophilic attack.

Step 1: Generation of the Thiolate Nucleophile

The reaction is initiated by the deprotonation of the thiol group of 2-mercapto-5-methoxybenzimidazole by a strong base, typically sodium hydroxide (NaOH).[1] The thiol proton is acidic, and its removal generates a highly nucleophilic thiolate anion.

Figure 2: Generation of the nucleophilic thiolate anion.

Step 2: The S_N_2 Attack

The generated thiolate anion then acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group on the pyridine ring. This attack occurs from the side opposite to the chlorine atom (backside attack), leading to an inversion of stereochemistry if the carbon were chiral. In this concerted step, the carbon-sulfur bond forms simultaneously as the carbon-chlorine bond breaks.

Figure 3: The concerted S_N_2 attack of the thiolate on the chloromethylpyridine.

The Role of the Hydrochloride Salt

The starting material is the hydrochloride salt of the pyridine derivative. The protonation of the pyridine nitrogen serves two main purposes: it increases the compound's stability for storage and handling, and it enhances the electrophilicity of the chloromethyl carbon by increasing the electron-withdrawing effect of the pyridine ring. However, for the S_N_2 reaction to proceed with the free base of the pyridine, the added sodium hydroxide not only generates the thiolate nucleophile but also neutralizes the hydrochloride, liberating the free pyridine base to react.

Experimental Protocol: A Self-Validating System

The following protocol for the synthesis of the omeprazole thioether intermediate is designed to be a self-validating system, where the reaction conditions are optimized for high yield and purity.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | 222.10 | 20 g | 0.09 |

| 2-Mercapto-5-methoxybenzimidazole | 180.23 | 17.8 g | 0.10 |

| Sodium Hydroxide (NaOH) | 40.00 | 5 g | 0.13 |

| Ethanol | - | 50 mL | - |

| Water | - | 100 mL | - |

Step-by-Step Methodology

-

In a suitable reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) with heating to 70-90°C.

-

To the dissolved sodium hydroxide solution, add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) and reflux until it is completely dissolved.[1]

-

Cool the reaction mixture to below 10°C.

-

In a separate vessel, dissolve 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).[1]

-

Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.

-

Allow the reaction temperature to rise to 30°C and maintain for 4 hours.

-

After the incubation period, cool the mixture to 10°C and add 500 mL of water.

-

Stir the resulting mixture for 12 hours to allow for complete precipitation.

-

Collect the precipitated white solid by suction filtration and dry to obtain the thioether intermediate.[8]

Rationale for Experimental Choices

-

Base (NaOH): A strong base is required to fully deprotonate the thiol, generating a high concentration of the potent thiolate nucleophile. Sodium hydroxide is a cost-effective and readily available choice.

-

Solvent (Ethanol): While polar aprotic solvents generally accelerate S_N_2 reactions, a polar protic solvent like ethanol is used here for several practical reasons.[9][10][11] Firstly, both the sodium salt of the mercaptobenzimidazole and the final product, omeprazole sulfide, exhibit good solubility in ethanol, which is crucial for the reaction to proceed homogeneously and for purification.[12][13] Secondly, ethanol is a relatively non-toxic and inexpensive solvent suitable for industrial-scale production. The slightly reduced nucleophilicity of the solvated thiolate is compensated for by the inherent high reactivity of the primary alkyl halide.

-

Temperature Control: The initial cooling and subsequent controlled warming of the reaction mixture are critical for managing the exothermic nature of the reaction and preventing the formation of byproducts.

Potential Side Reactions and Mitigation

While the described reaction is generally efficient, potential side reactions can occur if the conditions are not carefully controlled. One possible side reaction is the reaction of the thiolate with another molecule of the mercaptobenzimidazole, leading to disulfide formation, although this is less likely under these conditions. Over-alkylation is generally not a concern due to the stoichiometry used. Careful monitoring of the reaction temperature and stoichiometry is the primary means of mitigating these potential side reactions.

Conclusion

The mechanism of action of this compound in the synthesis of proton pump inhibitors is a classic example of a highly efficient and industrially relevant S_N_2 reaction. Its reactivity is governed by the presence of a primary alkyl halide on an electron-deficient pyridine ring, making it an excellent electrophile for strong nucleophiles like thiolates. The careful selection of base and solvent ensures a high-yielding and robust synthetic process. A thorough understanding of this mechanism is paramount for process optimization, troubleshooting, and the development of next-generation pharmaceuticals.

References

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Factors Affecting SN2 Reactions - Chad's Prep® [chadsprep.com]

- 8. Omeprazole synthesis - chemicalbook [chemicalbook.com]

- 9. Khan Academy [khanacademy.org]

- 10. quora.com [quora.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Experimental solubility of omeprazole in pure and ethanol-modified subcritical water - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermogravimetric Analysis of 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride

This technical guide provides a comprehensive examination of the thermal properties of 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds, notably proton pump inhibitors.[1] For researchers, scientists, and drug development professionals, understanding the thermal stability and decomposition profile of this compound is paramount for ensuring process safety, optimizing manufacturing conditions, and maintaining the quality and stability of the final active pharmaceutical ingredient (API).

This document will delve into the principles of thermogravimetric analysis (TGA) and its application to this specific molecule. We will explore a detailed, field-proven experimental protocol, interpret a hypothetical thermogram based on the compound's chemical structure, and discuss the implications of these findings in a pharmaceutical development context.

Introduction: The Critical Role of Thermal Analysis in Pharmaceutical Development

Thermal analysis techniques are indispensable tools in the pharmaceutical industry, providing critical insights into the physical and chemical properties of materials as a function of temperature.[2][3] Among these, Thermogravimetric Analysis (TGA) is fundamental for assessing the thermal stability and decomposition behavior of drug substances and intermediates.[4] TGA measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere, yielding a quantitative analysis of degradation patterns, residual solvents, and moisture content.[2][5]

For a compound like this compound, a comprehensive understanding of its thermal characteristics is essential for:

-

Process Safety: Identifying potential thermal hazards and preventing runaway reactions during synthesis and purification.

-

Quality Control: Establishing a thermal fingerprint for batch-to-batch consistency.

-

Stability Studies: Predicting long-term stability and informing storage conditions, in line with ICH guidelines.[1]

-

Formulation Development: Understanding potential interactions with excipients at elevated temperatures.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is crucial for interpreting its thermal behavior.

| Property | Value | Source |

| Chemical Name | This compound | [6] |

| CAS Number | 86604-74-2 | [6] |

| Molecular Formula | C₈H₁₁Cl₂NO | [3] |

| Molecular Weight | 208.08 g/mol | [3] |

| Appearance | White to off-white solid powder | [6] |

| Primary Use | Intermediate in the synthesis of anti-ulcerative agents | [1] |

Experimental Protocol: Thermogravimetric Analysis

The following protocol is a robust starting point for the TGA of this compound. Adherence to guidelines from authorities like the United States Pharmacopeia (USP) is critical for data integrity.[2]

Instrumentation and Calibration

-

Instrument: A calibrated thermogravimetric analyzer capable of a heating rate of at least 10°C/min and a temperature range up to 600°C.

-

Calibration: Temperature and mass calibration should be performed according to the instrument manufacturer's recommendations and USP General Chapter <891> Thermal Analysis.[2]

Sample Preparation and Experimental Conditions

-

Sample: Use approximately 5-10 mg of the finely powdered sample.

-

Crucible: An inert crucible, such as aluminum or platinum.

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Rate: A linear heating rate of 10°C/min is a standard starting point. Slower heating rates (e.g., 5°C/min) can provide better resolution of overlapping thermal events.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C.

Hypothetical Thermogram and Interpretation

While specific experimental data for this compound is not publicly available, a hypothetical thermogram can be constructed based on the thermal decomposition of related pyridine derivatives and the functional groups present in the molecule.

Predicted Thermal Decomposition Profile

| Decomposition Stage | Proposed Reaction/Event | Theoretical Mass Loss (%) | Estimated Temperature Range (°C) |

| Step 1 | Loss of hydrogen chloride (HCl) | 17.5% | 150 - 250 |

| Step 2 | Decomposition of the chloromethyl and methoxy groups | ~30-40% | 250 - 400 |

| Step 3 | Pyrolysis of the pyridine ring | ~20-30% | > 400 |

| Residue | Charred residue | ~10-20% | at 600°C |

Detailed Interpretation

The TGA curve would likely show an initial stable baseline, followed by a multi-step decomposition. The derivative of the TGA curve (DTG curve) is crucial for identifying the temperature of the maximum rate of mass loss for each step.

Step 1: Dehydrochlorination

The initial weight loss is anticipated to be the loss of hydrogen chloride (HCl). Pyridine hydrochloride salts are known to be relatively stable, but at elevated temperatures, the acidic proton on the pyridine nitrogen and the chloride counter-ion can be liberated as HCl gas. This is a common decomposition pathway for hydrochloride salts of organic bases.

Step 2: Side-Chain Decomposition

Following the loss of HCl, the resulting neutral molecule, 2-(Chloromethyl)-4-methoxy-3-methylpyridine, would undergo further decomposition. The chloromethyl and methoxy groups are the most likely to degrade in this temperature range. The pyrolysis of methoxypyridines can be complex, potentially involving the loss of formaldehyde or other small molecules. The chloromethyl group is also thermally labile and would contribute to this mass loss.

Step 3: Pyridine Ring Pyrolysis

The pyridine ring itself is a stable aromatic system and would require higher temperatures for its decomposition. The pyrolysis of the pyridine ring would lead to the formation of a variety of smaller gaseous products and a stable carbonaceous residue.

The Synergy of TGA and DSC

For a more complete thermal profile, it is highly recommended to perform Differential Scanning Calorimetry (DSC) in conjunction with TGA. DSC measures the heat flow into or out of a sample as a function of temperature, providing information on:

-

Melting Point: The temperature at which the solid-to-liquid phase transition occurs.

-

Polymorphism: The existence of different crystalline forms, which can have different stabilities and bioavailabilities.[7]

-

Glass Transitions: For amorphous materials, the temperature at which the material changes from a rigid to a more rubbery state.

-

Enthalpy of Decomposition: The heat absorbed (endothermic) or released (exothermic) during decomposition.

A DSC analysis of this compound would likely show an endothermic peak corresponding to its melting point, followed by exothermic peaks associated with the decomposition events observed in the TGA. Comparing the onset of decomposition in the TGA with the melting point from the DSC can reveal if the compound decomposes before, during, or after melting, which is critical for handling and processing.

Conclusion: A Cornerstone of Pharmaceutical Quality

The thermogravimetric analysis of this compound is a critical component of its overall characterization in a pharmaceutical setting. By providing a detailed understanding of its thermal stability and decomposition profile, TGA empowers researchers and developers to ensure the safety, quality, and consistency of this vital pharmaceutical intermediate. The insights gained from TGA, particularly when combined with DSC, are foundational for robust process development, effective quality control, and the successful formulation of safe and efficacious medicines.

References

A Comprehensive Technical Guide to the Safe Handling of 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride

This guide provides an in-depth analysis of the safety protocols and handling precautions for 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind each safety measure, ensuring a culture of informed caution in the laboratory.

Understanding the Compound: A Risk-Based Perspective

This compound is a pyridine derivative utilized in the synthesis of various pharmaceutical compounds, including anti-ulcerative agents.[1] Its utility in research and development is significant, but its chemical structure necessitates a thorough understanding of its potential hazards to mitigate risks effectively. The hydrochloride salt form generally implies improved stability and solubility, yet the chloromethyl group suggests potential reactivity.

Physicochemical Identity

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClNO · HCl | [2] |

| Molecular Weight | 222.12 g/mol | [2] |

| Appearance | White Solid | [1] |

| CAS Number | 86604-75-3 | [2] |

This data provides a foundational understanding of the compound's identity, crucial for accurate record-keeping and emergency response.

Hazard Profile and GHS Classification

The primary hazards associated with this compound are related to its irritant and sensitizing properties.[2][3] A comprehensive understanding of these classifications is the first step in establishing a robust safety protocol.

| Hazard Classification | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[2][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][3] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[3] |

| Hazardous to the Aquatic Environment (Long-term) | Category 4 | H413: May cause long lasting harmful effects to aquatic life.[3] |

The causality behind these classifications lies in the compound's chemical reactivity. The chloromethyl group can act as an alkylating agent, potentially reacting with biological nucleophiles in the skin, eyes, and respiratory tract, leading to irritation and sensitization.

The Core of Safety: Engineering and Administrative Controls

Before considering personal protective equipment (PPE), a laboratory's first line of defense is its engineering and administrative controls. These systems are designed to minimize exposure by controlling the hazard at its source.

Engineering Controls: The Primary Barrier

The principal engineering control for handling this solid compound is a certified chemical fume hood.[4][5] This is critical to prevent the inhalation of airborne dust particles and any potential vapors.

-

Ventilation: All handling of this compound should occur within a well-ventilated area, preferably a fume hood with a tested and certified face velocity.[4][5] This is to control exposure to the dust, which may cause respiratory irritation.[2][3]

-

Emergency Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[4] Their availability is non-negotiable for a rapid response to accidental exposure.

Administrative Controls: Safe Work Practices

Administrative controls are the established procedures and policies that guide safe work.

-

Restricted Access: The area where the compound is handled should be clearly marked, and access should be limited to authorized and trained personnel.

-

No Food or Drink: Eating, drinking, or smoking in the laboratory is strictly prohibited to prevent accidental ingestion.[3][4][6]

-

Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3] Contaminated work clothing should be laundered separately before reuse.[3]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential for protecting the user from exposure but should never be used as a substitute for robust engineering and administrative controls. The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the specific procedures being performed.

PPE Selection Protocol

Caption: PPE selection workflow for handling the compound.

Detailed PPE Specifications

-

Eye and Face Protection: Wear tightly fitting safety goggles that conform to European standard EN 166 or equivalent.[4] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7]

-

Skin Protection:

-

Gloves: Use impermeable gloves, such as nitrile or neoprene, and inspect them before use.[4][5] Avoid latex gloves.[5] Contaminated gloves should be disposed of properly, and hands should be washed immediately.[4]

-

Lab Coat: A clean, buttoned lab coat is mandatory to protect street clothes and prevent skin exposure.

-

-

Respiratory Protection: Under normal use conditions within a fume hood, respiratory protection is not typically required.[4] However, if dust is generated outside of a fume hood or if respiratory irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter should be used.[7]

Standard Operating Procedures: From Storage to Disposal

A systematic approach to the entire lifecycle of the chemical in the lab is essential for maintaining a safe environment.

Storage and Handling

-

Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[2][3][8] Keep it away from incompatible materials such as strong oxidizing agents.[9] The recommended storage temperature is often refrigerated (2-8°C).[1]

-

Handling:

-

Perform a pre-use check of all safety equipment, including the fume hood, eyewash, and safety shower.

-

Don the appropriate PPE as determined by your risk assessment.

-

Handle the solid carefully to avoid generating dust. Use spatulas and weigh paper or boats within the fume hood.

-

Spill Response Protocol

In the event of a spill, a calm and methodical response is crucial. The procedure varies based on the size of the spill.

Caption: Decision tree for spill response procedures.

-

Minor Spills: For small spills, clean up immediately.[3] Avoid breathing dust and making contact with the material.[3] Use dry clean-up procedures; do not add water directly to the solid.[3] Gently sweep or vacuum the material into a sealed, labeled container for disposal.[3]

-

Major Spills: In the case of a large spill, evacuate the area and alert your institution's emergency services or Environmental Health & Safety department immediately.[3]

Waste Disposal

Waste generated from this compound is classified as hazardous waste.[2]

-

All contaminated materials (e.g., gloves, weigh paper, absorbent pads) and unused product must be collected in a designated, sealed, and clearly labeled hazardous waste container.

-

Disposal must be conducted through an authorized hazardous waste collection point, in strict accordance with all local, regional, and national regulations.[2][3] Do not release into the environment.[3][4]

Emergency and First Aid Procedures

Immediate and correct first aid can significantly reduce the severity of an injury from chemical exposure.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[3] Ensure complete irrigation by occasionally lifting the upper and lower lids.[3] Seek immediate medical attention.[2] |

| Skin Contact | Immediately remove all contaminated clothing.[10] Flush the skin with plenty of running water and soap for at least 15 minutes.[2][3] Seek medical attention if irritation persists.[2] |

| Inhalation | Remove the person from the contaminated area to fresh air.[2][4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[11] Seek immediate medical attention.[4] |

| Ingestion | Rinse the mouth with water.[4] Do not induce vomiting.[12] If the person is conscious, give them a glass of water to drink.[3] Seek immediate medical attention.[4] |

In all cases of exposure, it is critical to provide the responding medical personnel with the Safety Data Sheet (SDS) for the compound.

Conclusion: A Commitment to Safety

The safe handling of this compound is not merely a matter of following rules but of understanding the principles behind them. By integrating robust engineering controls, diligent work practices, and the correct use of personal protective equipment, researchers can confidently utilize this important compound while ensuring the safety of themselves, their colleagues, and the environment. This guide serves as a foundational document to be integrated into laboratory-specific safety protocols and training programs.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. fishersci.pt [fishersci.pt]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 6. nj.gov [nj.gov]

- 7. benchchem.com [benchchem.com]

- 8. echemi.com [echemi.com]

- 9. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. 2-Chloromethyl-3-Methyl-4-Methoxypyridine - Safety Data Sheet [chemicalbook.com]

- 12. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Note & Protocol: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride via Thionyl Chloride Chlorination

Abstract

This document provides a comprehensive guide for the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, a critical intermediate in the production of proton pump inhibitors (PPIs) such as omeprazole and esomeprazole.[1][2][3][4] The protocol details the chlorination of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine using thionyl chloride (SOCl₂). We delve into the underlying reaction mechanism, provide a robust, step-by-step experimental procedure, outline critical safety protocols for handling thionyl chloride, and specify methods for product isolation and characterization. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries, offering field-proven insights to ensure a safe, efficient, and high-yielding synthesis.

Introduction and Scientific Rationale

The target compound, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, serves as a cornerstone building block for a class of blockbuster drugs used to treat acid-related gastrointestinal disorders.[2][3] Its synthesis is a frequent operation in pharmaceutical manufacturing, demanding a reliable and scalable process. The conversion of the precursor alcohol, 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine, to the desired chlorinated intermediate is most effectively achieved using thionyl chloride.

Causality Behind Experimental Choices:

-

Choice of Chlorinating Agent (Thionyl Chloride): Thionyl chloride is the reagent of choice for this transformation for several key reasons. It readily converts primary alcohols to their corresponding alkyl chlorides with high fidelity.[5] A significant thermodynamic advantage is that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[5] This gaseous evolution drives the reaction equilibrium toward the product side, ensuring a high conversion rate and simplifying purification by eliminating the need to remove soluble byproducts.[5]

-

Solvent Selection: Aprotic solvents such as toluene or dichloromethane are employed to provide a medium for the reaction without interfering.[1][6] They are chosen for their ability to dissolve the starting material and for their appropriate boiling points, which facilitate temperature control and subsequent removal during workup.

-

Temperature Control: The reaction is initiated at a reduced temperature (-5 to 10°C) to manage the initial exothermic release of heat upon mixing the reactants.[1] Once the initial reaction is controlled, the temperature is allowed to rise to ambient or slightly above to ensure the reaction proceeds to completion in a reasonable timeframe.[1]

-

Formation of Hydrochloride Salt: The HCl gas generated in situ protonates the basic pyridine nitrogen of the product, directly yielding the stable hydrochloride salt. This is advantageous as the salt form often has better crystallinity and stability, facilitating its isolation and purification.

Reaction Mechanism

The chlorination proceeds through a well-established pathway. The lone pair of electrons on the alcohol's oxygen atom initiates a nucleophilic attack on the electrophilic sulfur atom of thionyl chloride. This is followed by a rearrangement and elimination sequence, ultimately yielding the alkyl chloride.

Caption: Reaction mechanism of alcohol chlorination with thionyl chloride.

Quantitative Data and Reagent Summary

The following table outlines the stoichiometry for a representative lab-scale synthesis. Adjust quantities as needed for scale-up, maintaining the molar ratios.

| Reagent | Molecular Wt. ( g/mol ) | Molar Eq. | Representative Quantity | Notes |

| 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine | 181.23 | 1.0 | 80.0 g (0.441 mol) | Ensure starting material is dry. |

| Thionyl Chloride (SOCl₂) | 118.97 | 1.1 - 1.2 | 57.5 g (0.484 mol) | Use a slight excess to ensure complete conversion. |

| Toluene | 92.14 | - | 320 - 400 mL | Anhydrous grade is recommended. Dichloromethane is an alternative. |

| Expected Product | 222.11 | - | - | 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride |

| Expected Yield & Purity | - | - | 76 - 96% | Purity typically >99% after purification.[2][7] |

Detailed Experimental Protocol

This protocol is a self-validating system; adherence to the steps, particularly regarding temperature control and moisture exclusion, is critical for achieving high yield and purity.

Caption: Experimental workflow for the chlorination reaction.

Step-by-Step Methodology:

-

Apparatus Setup:

-

Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel.

-

Attach a condenser to the central neck. Connect the top of the condenser to a gas outlet tube leading to a gas scrubber containing a sodium hydroxide solution to neutralize the evolved SO₂ and HCl gases.

-

Ensure all glassware is thoroughly dried to prevent premature decomposition of thionyl chloride.

-

-

Reagent Charging and Dissolution:

-

Charge the reaction flask with 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (80.0 g, 0.441 mol) and toluene (370 mL).[7]

-

Begin stirring to dissolve the solid starting material completely.

-

-

Cooling:

-

Immerse the flask in an ice-salt bath and cool the internal temperature of the solution to between -5°C and 0°C.[1]

-

-

Thionyl Chloride Addition:

-

Charge the dropping funnel with thionyl chloride (57.5 g, 0.484 mol).

-

Add the thionyl chloride dropwise to the stirred pyridine solution over a period of 60-90 minutes.

-

CRITICAL: Maintain the internal reaction temperature below 10°C during the entire addition process to control the exotherm.[1] Vigorous gas evolution will be observed.

-

-

Reaction Progression:

-

After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature (20-25°C).

-

Continue stirring at room temperature for an additional 2-4 hours to ensure the reaction goes to completion.[1] Monitor the reaction progress using a suitable method like TLC or HPLC if desired.

-

-

Product Isolation:

-

Once the reaction is complete, concentrate the resulting slurry under reduced pressure using a rotary evaporator to remove the toluene.

-

-

Purification:

-

To the concentrated residue, add acetone (~250 mL) and stir vigorously.[2] The product hydrochloride salt will precipitate as a solid. Stirring the slurry for 30-60 minutes will help break up any clumps.

-

This step washes away unreacted starting material and soluble impurities. An alternative is to purify the product using an isopropyl alcohol and hydrochloric acid solution.[1]

-

-

Filtration and Drying:

Product Characterization

The identity and purity of the final product, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, should be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the parent compound.[1]

-

A sensitive LC/MS/MS method can be developed for trace analysis if required.[9]

Critical Safety and Handling Protocols for Thionyl Chloride

Thionyl chloride is a highly hazardous substance that requires strict safety protocols. It is toxic if inhaled, causes severe skin burns and eye damage, and reacts violently with water.[10][11][12]

-

Engineering Controls: All manipulations involving thionyl chloride must be performed in a certified, well-ventilated chemical fume hood.[10][13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[13]

-

Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber or Viton™), a flame-retardant lab coat, and closed-toe shoes.[14]

-

Respiratory Protection: Use a respirator with an appropriate acid gas cartridge if there is any risk of exposure outside a fume hood.[11]

-

-

Handling:

-

Reacts violently with water, releasing toxic HCl and SO₂ gas.[10][12] Keep away from water and moisture at all times.

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, acids, and alcohols.[11][14]

-

Containers should be opened slowly and carefully to vent any internal pressure.

-

-

Emergency Procedures:

-

Ensure an emergency safety shower and eyewash station are immediately accessible.[14]

-

In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[11]

-

In case of inhalation, move the individual to fresh air and seek immediate medical attention.[13]

-

Spills should be contained and neutralized with an inert absorbent material like sand or diatomaceous earth. Do not use water. [10]

-

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Page loading... [wap.guidechem.com]

- 3. cionpharma.com [cionpharma.com]

- 4. CN111303018A - Synthetic method of omeprazole intermediate - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]

- 8. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]

- 9. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. westliberty.edu [westliberty.edu]

- 14. nj.gov [nj.gov]

The Convergent Synthesis of Omeprazole: A Detailed Guide to the Application of 2-(Chloromethyl)-Substituted Pyridines

Introduction: The Architectural Significance of Substituted Pyridines in Proton Pump Inhibitors

Omeprazole, a cornerstone in the therapeutic arsenal against acid-related gastrointestinal disorders, is a testament to the power of convergent synthesis in modern pharmaceutical manufacturing. Its molecular architecture, featuring a benzimidazole core linked to a substituted pyridine moiety via a methylsulfinyl bridge, is achieved through a well-orchestrated sequence of reactions. The final characteristics of the drug are critically dependent on the precise structure of its precursors.

This guide provides a comprehensive overview of the synthesis of omeprazole, with a particular focus on the pivotal role of 2-(chloromethyl)-pyridine derivatives. While the most extensively documented and industrialized route utilizes 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride, this document will also address the specified intermediate, 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride, and contextualize its application within the broader synthetic framework. Our objective is to furnish researchers, scientists, and drug development professionals with a blend of established protocols and nuanced chemical insights, thereby facilitating both practical laboratory work and strategic process development.

The Core Reaction: A Tale of Two Moieties

The synthesis of omeprazole is a prime example of a convergent strategy, where two key heterocyclic intermediates are synthesized separately and then coupled together. This approach enhances efficiency and simplifies purification. The two central players in this synthesis are:

-

The Benzimidazole Core: 5-methoxy-2-mercaptobenzimidazole, which provides the benzimidazole ring system and the sulfur atom for the eventual sulfoxide bridge.

-

The Pyridine Moiety: A 2-(chloromethyl)-substituted pyridine hydrochloride, which acts as the electrophile in the key coupling step.

The overall synthetic workflow can be logically divided into two primary stages:

-

Step 1: Thioether Formation. A nucleophilic substitution reaction between the benzimidazole and pyridine intermediates to form a thioether linkage. This intermediate is often referred to as omeprazole sulfide or pyrmetazole.

-

Step 2: Oxidation. A controlled oxidation of the thioether to the corresponding sulfoxide, which is the active pharmaceutical ingredient, omeprazole.

This two-step process is visualized in the workflow diagram below.

Figure 1: General workflow for the convergent synthesis of omeprazole.

Part 1: The Well-Established Pathway: Utilizing 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride

The synthesis of omeprazole using the 3,5-dimethyl substituted pyridine is a robust and extensively optimized process in the pharmaceutical industry. The two methyl groups influence the electronic properties and reactivity of the pyridine ring, and the detailed protocols for this route are well-documented.

Mechanistic Insights: The "Why" Behind the Protocol

Thioether Formation: This reaction is a classic example of a Williamson ether synthesis, adapted for a thioether. The process begins with the deprotonation of the thiol group on 5-methoxy-2-mercaptobenzimidazole by a base, typically sodium hydroxide. This generates a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of the chloromethyl group on the pyridine ring in an SN2 reaction, displacing the chloride ion and forming the C-S bond of the thioether intermediate.[1] The hydrochloride form of the pyridine derivative ensures its stability and solubility, and it is neutralized in situ.

Oxidation: The conversion of the thioether to a sulfoxide is a delicate step. The goal is to introduce a single oxygen atom to the sulfur without further oxidation to the corresponding sulfone, which is an undesired byproduct.[2] Meta-chloroperoxybenzoic acid (m-CPBA) is a commonly used oxidizing agent for this transformation due to its selectivity. The reaction is typically carried out at low temperatures to control the exothermicity and minimize over-oxidation.

Detailed Experimental Protocol: Synthesis of Omeprazole via the Di-Methyl Pyridine Intermediate

This protocol is based on established and published methodologies.[1][3]

Protocol 1: Synthesis of 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Thioether Intermediate)

| Parameter | Value | Rationale |

| Reactants | ||

| 5-Methoxy-2-mercaptobenzimidazole | 18.0 g (0.10 mol) | The nucleophilic benzimidazole core. |

| 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine HCl | 22.2 g (0.10 mol) | The electrophilic pyridine component. |

| Sodium Hydroxide (NaOH) | 8.0 g (0.20 mol) | To deprotonate the thiol and neutralize the HCl salt. |

| Solvents | ||

| Ethanol | 150 mL | Solvent for the benzimidazole thiolate formation. |

| Water | 100 mL | Solvent for the pyridine derivative. |

| Reaction Conditions | ||

| Temperature | 25-30°C | Mild conditions to prevent side reactions. |

| Time | 4-6 hours | Sufficient time for reaction completion. |

| Expected Yield | ~96% | High conversion is typical for this coupling reaction. |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (8.0 g) in ethanol (150 mL).

-

To this solution, add 5-methoxy-2-mercaptobenzimidazole (18.0 g) and stir until a clear solution is obtained.

-

In a separate beaker, dissolve 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (22.2 g) in water (100 mL).

-

Add the aqueous solution of the pyridine derivative dropwise to the ethanolic solution of the benzimidazole thiolate over 30 minutes.

-

Allow the reaction mixture to stir at room temperature (25-30°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 10°C and add 500 mL of cold water to precipitate the product.

-

Stir the resulting slurry for at least 1 hour to ensure complete precipitation.

-

Collect the white solid by vacuum filtration, wash with copious amounts of water, and dry under vacuum at 50°C to a constant weight.

Protocol 2: Synthesis of Omeprazole (Oxidation of the Thioether)

| Parameter | Value | Rationale |

| Reactants | ||

| Thioether Intermediate | 32.9 g (0.10 mol) | The substrate for oxidation. |

| m-Chloroperoxybenzoic acid (m-CPBA, ~77%) | ~24.9 g (~0.11 mol) | Selective oxidizing agent. Stoichiometry is key to avoid sulfone formation. |

| Solvent | ||

| Dichloromethane (DCM) | 400 mL | A common solvent that dissolves the reactants and is inert to the reaction conditions. |

| Reaction Conditions | ||

| Temperature | -10°C to 0°C | Low temperature to control the reaction rate and selectivity. |

| Time | 1-2 hours | Typically a rapid reaction. |

| Expected Yield | ~85-90% | Good yields are achievable with careful control of conditions. |

Procedure:

-

Dissolve the dried thioether intermediate (32.9 g) in dichloromethane (300 mL) in a 1 L round-bottom flask.

-

Cool the solution to between -10°C and 0°C using an ice-salt bath.

-

In a separate beaker, dissolve m-CPBA (~24.9 g) in dichloromethane (100 mL) and add this solution dropwise to the cooled thioether solution over 1 hour, maintaining the internal temperature below 0°C.

-

Monitor the reaction by TLC. Upon disappearance of the starting material, the reaction is complete.

-

Quench the reaction by adding a 10% aqueous solution of sodium bisulfite until a test with starch-iodide paper is negative, indicating the absence of peroxides.

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude omeprazole.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane).

Part 2: Addressing the Specific Intermediate: this compound

While the 3,5-dimethylpyridine derivative is the workhorse of industrial omeprazole synthesis, the 3-methyl analogue (CAS 86604-74-2) is also a valid precursor. The fundamental chemistry of its reaction with 5-methoxy-2-mercaptobenzimidazole follows the same mechanistic principles of nucleophilic substitution. However, the absence of one methyl group can influence the electronic and steric environment of the reaction center, which may necessitate adjustments to the reaction conditions for optimal results.

Synthesis of this compound

The synthesis of this specific pyridine intermediate is a multi-step process, often starting from 4-nitro-2,3-lutidine-N-oxide.[4] A representative synthetic route involves the following transformations:

-

Methoxylation: Substitution of the nitro group with a methoxy group.

-

Rearrangement/Hydroxylation: Conversion of the N-oxide to a 2-hydroxymethylpyridine.

-

Chlorination: Conversion of the hydroxyl group to a chloromethyl group using a chlorinating agent like thionyl chloride (SOCl₂).[4]

The logical flow for the synthesis of this key intermediate is depicted below.

Figure 2: Synthetic pathway for 2-(Chloromethyl)-4-methoxy-3-methylpyridine HCl.

Application in Omeprazole Synthesis: Considerations and Caveats

Detailed, peer-reviewed protocols with specific quantitative data for the coupling of this compound with 5-methoxy-2-mercaptobenzimidazole are not as readily available in the public domain as those for its di-methyl counterpart. While the protocol provided in Part 1 serves as an excellent starting point, researchers using the 3-methyl derivative should consider the following points for process optimization:

-

Stoichiometry: The molar ratios of the reactants should be carefully controlled. A 1:1 ratio is a good starting point, but slight excesses of either reactant may be explored to drive the reaction to completion.

-

Reaction Kinetics: The rate of reaction may differ. It is crucial to monitor the reaction progress closely using an appropriate analytical technique like HPLC or TLC to determine the optimal reaction time.

-

Solvent System: The choice of solvent can significantly impact the reaction. While ethanol/water is a common system, other polar aprotic or protic solvents could be investigated.

-

Purification: The polarity of the resulting thioether intermediate will be slightly different, which may require adjustments to the crystallization or chromatographic purification methods.

It is imperative for researchers to conduct initial small-scale trials to establish the optimal conditions for this specific set of reactants before scaling up the synthesis.

Conclusion

The synthesis of omeprazole is a well-refined process that hinges on the successful coupling of a benzimidazole thiol with a chloromethylpyridine derivative. While the 3,5-dimethylpyridine route is the most commercially significant and well-documented, the use of this compound represents a viable alternative pathway. This guide has provided a detailed, mechanistically-grounded protocol for the former, which can be intelligently adapted for the latter. By understanding the underlying chemical principles and paying close attention to reaction monitoring and optimization, researchers can confidently navigate the synthesis of this important pharmaceutical agent.

References

Application Notes & Protocols: The Strategic Application of 2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride in the Synthesis of Proton Pump Inhibitors

Abstract and Scope